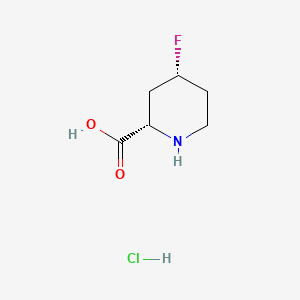
rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is a chemical compound with notable structural characteristics. It consists of a piperidine ring with a fluorine atom at the fourth position and a carboxylic acid group at the second position, stabilized as a hydrochloride salt. This compound finds utility in various scientific and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: : The synthesis starts with commercially available piperidine derivatives or simple precursors that can form the piperidine ring.
Fluorination: : Introducing the fluorine atom at the fourth position can be achieved through selective fluorination reactions, using reagents such as DAST (diethylaminosulfur trifluoride) or NFSI (N-fluorobenzenesulfonimide).
Carboxylation: : The second position is carboxylated using methods like Grignard reactions or through functional group transformations from other precursors.
Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, precipitating the salt.
Industrial Production Methods
In industrial settings, the production process may be scaled up with optimized conditions to enhance yield and purity. Advanced techniques like continuous flow synthesis, automated reactors, and real-time monitoring can be employed to streamline the production.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: : Reduction reactions can target the fluorinated piperidine ring, potentially forming de-fluorinated or hydrogenated products.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine site or the carboxylic acid group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under controlled conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines, thiols, or alcohols in suitable solvents.
Major Products
Oxidation: : Produces piperidinyl ketones or aldehydes.
Reduction: : Leads to reduced or hydrogenated piperidine derivatives.
Substitution: : Generates a variety of substituted piperidine compounds.
Aplicaciones Científicas De Investigación
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is utilized in several fields:
Chemistry: : As an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : Studied for its potential effects on biological systems and cellular mechanisms.
Medicine: : Investigated for possible pharmacological activities and used in drug development.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action depends on its specific application and derivative. Generally, it can interact with biological targets such as enzymes, receptors, or ion channels, influencing their function and modulating physiological pathways. In medicinal chemistry, it might act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural analogs.
Comparación Con Compuestos Similares
Comparing rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride to similar compounds:
4-Fluoropiperidine derivatives: : Differences in substitution patterns can drastically alter reactivity and biological activity.
Piperidine-2-carboxylic acid: : Without fluorination, these compounds may exhibit different chemical behaviors and applications.
Other fluorinated piperidines:
Similar compounds:
4-Fluoropiperidine
Piperidine-2-carboxylic acid
2-Fluoropiperidine
By understanding its preparation, reactions, applications, and mechanisms, this compound becomes a key molecule in both research and industry, offering unique advantages over related compounds.
Propiedades
IUPAC Name |
(2S,4R)-4-fluoropiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOXCCTYXNEOZ-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
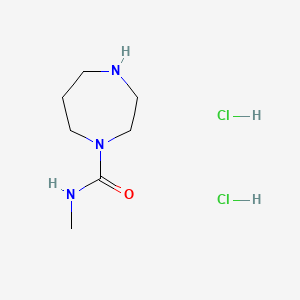
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)
![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)
![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)
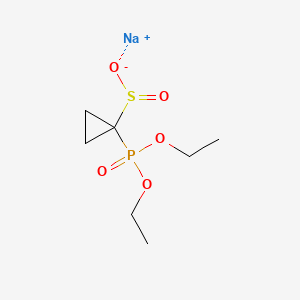
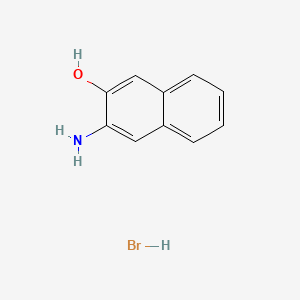
![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)


![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)
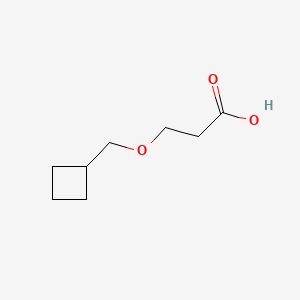
![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)
